molecular formula C10H8N2 B13515173 5-Ethynyl-2-methyl-2H-indazole

5-Ethynyl-2-methyl-2H-indazole

Cat. No.: B13515173
M. Wt: 156.18 g/mol
InChI Key: LJFSDYZSKNONRF-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various pharmaceuticals. The presence of an ethynyl group at the 5-position and a methyl group at the 2-position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.

Scientific Research Applications

5-Ethynyl-2-methyl-2H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2H-Indazole: A parent compound with similar structural features but lacking the ethynyl and methyl groups.

    1H-Indazole: Another indazole derivative with different tautomeric forms.

    Indole: A related heterocyclic compound with a similar nitrogen-containing ring structure.

Uniqueness

5-Ethynyl-2-methyl-2H-indazole is unique due to the presence of the ethynyl and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

5-ethynyl-2-methylindazole

InChI

InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7-12(2)11-10/h1,4-7H,2H3

InChI Key

LJFSDYZSKNONRF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)C#C

Origin of Product

United States

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